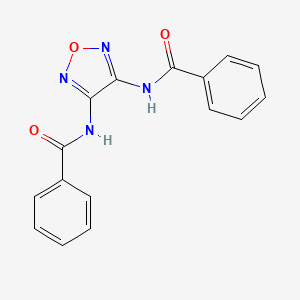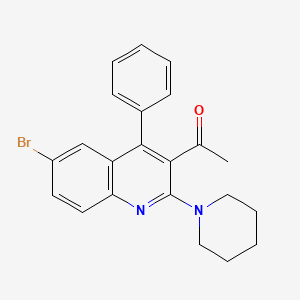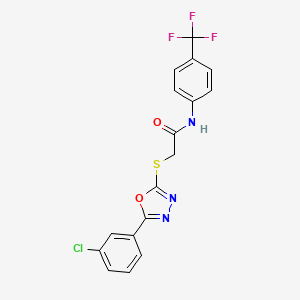
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide” is a chemical compound with the molecular formula C16H12N4O3. It is a derivative of 1,2,4-oxadiazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as “N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide”, often involves the reaction of amidoximes with carboxylic acids or their derivatives . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .
Molecular Structure Analysis
The molecular structure of “N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide” is characterized by the presence of a 1,2,4-oxadiazole ring, a benzamide group, and a benzamido group. The exact structure can be confirmed by spectroscopic techniques .
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives, including “N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide”, have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Physical And Chemical Properties Analysis
“N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide” has a molecular weight of 308.297. Further physical and chemical properties would require additional experimental data not available in the current search results.
科学的研究の応用
Antioxidant Activity
Benzamide compounds, including N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide, have been synthesized and analyzed for their antioxidant activity . The in vitro antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
These compounds have also been tested for their antibacterial activity. They have shown effectiveness against both gram-positive and gram-negative bacteria .
Anticancer Activity
1,2,5-oxadiazole derivatives have shown promising results in anticancer evaluations . They have been tested against various cancer cell lines, including lung cancer, hepatoma, breast, colorectal, and prostate, and have shown toxicity in all cancerous cells .
Vasodilating Agents
1,2,5-oxadiazole derivatives have been reported as good pharmacophores as vasodilating agents . This suggests potential applications in the treatment of conditions like hypertension.
Antimalarial Agents
These compounds have also been reported as potential antimalarial agents . This could be a significant breakthrough in the fight against malaria.
Carbonic Anhydrase Inhibitors
1,2,5-oxadiazole derivatives have been reported as good pharmacophores as carbonic anhydrase inhibitors . Carbonic anhydrase inhibitors are used in the treatment of glaucoma, a condition that damages the eye’s optic nerve.
Treatment of Neurodegenerative Disorders
Some 1,2,5-oxadiazole derivatives have shown affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .
Industrial Applications
Amide compounds, including benzamides, are widely used in industries such as paper, plastic, and rubber, and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents .
作用機序
Target of Action
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide, also known as N,N’-1,2,5-oxadiazole-3,4-diyldibenzamide, is a potent antimicrobial agent . The primary targets of this compound are essential proteins in bacteria, such as DnaX, Pol IIIC, BirA, LexA, and DnaC . These proteins play crucial roles in bacterial growth and survival, making them ideal targets for antimicrobial action.
Mode of Action
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide interacts with its targets by regulating the biosynthesis of methyl naphthoquinone and other essential proteins . This interaction leads to the depolarization of the bacterial membrane and the regulation of iron carrier biosynthesis and heme regulation .
Biochemical Pathways
The action of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide affects several biochemical pathways. It regulates the biosynthesis of methyl naphthoquinone, a key component in bacterial energy metabolism . Additionally, it influences the biosynthesis of iron carriers and heme, essential elements for bacterial growth and survival .
Pharmacokinetics
Similar compounds have shown potent activities against bacterial pathogens
Result of Action
The result of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide’s action is the inhibition of bacterial growth. By regulating the biosynthesis of essential proteins and causing membrane depolarization, it disrupts the normal functioning of bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide can be influenced by various environmental factors. For instance, the presence of iron seems to be a part of the mechanism leading to bacterial death
将来の方向性
Future research on “N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide” and similar compounds could focus on further exploring their biological activities, optimizing their synthesis, and investigating their potential applications in medicine and other fields . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
特性
IUPAC Name |
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-15(11-7-3-1-4-8-11)17-13-14(20-23-19-13)18-16(22)12-9-5-2-6-10-12/h1-10H,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQDAITZIHXEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)


![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567216.png)

![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)
![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)